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Compound of Interest

Compound Name: CDN1163

Cat. No.: B15618733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration

protocols, and mechanistic insights for the use of CDN1163, a small molecule allosteric

activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), in various mouse

models. The following sections detail quantitative data, experimental methodologies, and

relevant signaling pathways to guide researchers in their study design.

Summary of CDN1163 Dosage and Administration in
Mouse Models
The following table summarizes the dosages and administration routes of CDN1163 used in

several key studies with mouse models. This information is intended to facilitate the selection of

an appropriate treatment regimen based on the specific research question and mouse model.
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Mouse
Model

Dosage
Administrat
ion Route

Vehicle
Treatment
Duration

Key
Findings

db/db

(Diabetes)

Not specified

in abstract

Intraperitonea

l injection
Vehicle

5 consecutive

days

Ameliorated

endothelial

dysfunction

and insulin

resistance.[1]

C57BL/6J

(Behavioral)

10 mg/kg, 20

mg/kg

Intraperitonea

l (i.p.)

10% DMSO

and 90% corn

oil

17 days

(chronic)

Chronic

administratio

n affected

spatial

cognitive

flexibility.[2]

ob/ob

(Obesity,

Diabetes)

50 mg/kg
Intraperitonea

l

10% DMSO,

10% Tween

80 in 0.9%

NaCl

5 consecutive

days

Lowered

fasting blood

glucose,

improved

glucose

tolerance,

and

ameliorated

hepatosteato

sis.[3]

C57BL/6J

(Behavioral)

10 mg/kg, 20

mg/kg

Intraperitonea

l (i.p.)

10% DMSO

in corn oil

17

consecutive

days

(chronic)

Induced

anxiogenic

and

depressive-

like

behavioral

effects.[4]
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mdx

(Duchenne

Muscular

Dystrophy)

40 mg/kg
Intraperitonea

l injection

10% DMSO,

10% Tween-

80 in PBS

7 weeks (3

times per

week)

Decreased

muscular

degeneration

and fibrosis.

[5]

Sod1-/-

(Oxidative

Stress)

Not specified

in abstract

Not specified

in abstract

Not specified

in abstract
7 weeks

Restored

SERCA

activity and

reversed

muscle

atrophy and

weakness.[6]

Mc4r-/-

(Obesity)

Not specified

in abstract

3 injections

per week

Not specified

in abstract
8 weeks

Changed

cardiac

metabolic

fluxes without

impairing

heart

function.[7]

Signaling Pathway of CDN1163
CDN1163 acts as an allosteric activator of SERCA, primarily SERCA2. This activation

enhances the pumping of Ca2+ from the cytosol into the endoplasmic reticulum (ER), thereby

restoring ER Ca2+ homeostasis. This primary action triggers a cascade of downstream effects

that ameliorate cellular stress and improve metabolic function.

CDN1163 SERCA2 Activation

Increased ER Ca2+

AMPK Activation

Reduced ER Stress

Improved Glucose and
Lipid Metabolism

Decreased Apoptosis

Improved Mitochondrial
Biogenesis
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Caption: CDN1163 activates SERCA2, leading to reduced ER stress and improved

metabolism.

Experimental Protocols
Detailed methodologies for key experiments involving CDN1163 in mouse models are provided

below.

Preparation and Administration of CDN1163
Objective: To prepare CDN1163 for intraperitoneal injection in mice.

Materials:

CDN1163 (e.g., from MedChemExpress LLC or Sigma-Aldrich)

Dimethyl sulfoxide (DMSO)

Corn oil

Tween 80

Phosphate-buffered saline (PBS) or 0.9% NaCl

Sterile microcentrifuge tubes

Vortex mixer

Syringes and needles for injection

Protocol:

Vehicle Preparation:

For DMSO/Corn Oil Vehicle: Prepare a solution of 10% DMSO in corn oil.[2][4] For

example, to prepare 1 ml of vehicle, mix 100 µl of DMSO with 900 µl of corn oil. Vortex

thoroughly to ensure a homogenous solution.
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For DMSO/Tween 80/Saline Vehicle: Prepare a vehicle solution of 10% DMSO and 10%

Tween 80 in 0.9% NaCl or PBS.[3][5] For a 1 ml solution, mix 100 µl of DMSO, 100 µl of

Tween 80, and 800 µl of saline/PBS. Vortex until the solution is clear.

CDN1163 Dissolution:

Weigh the required amount of CDN1163 based on the desired dosage (e.g., 10, 20, 40, or

50 mg/kg) and the weight of the mice to be treated.

Dissolve the weighed CDN1163 in the prepared vehicle to achieve the final desired

concentration. For example, for a 20 mg/kg dose in a mouse weighing 25g, with an

injection volume of 10 ml/kg, you would need to inject 0.25 ml of a 2 mg/ml solution.

Vortex the solution thoroughly to ensure complete dissolution of the compound.

Administration:

Administer the prepared CDN1163 solution or vehicle to the mice via intraperitoneal (i.p.)

injection using an appropriate gauge needle.

The frequency and duration of administration will depend on the specific study design

(e.g., daily for 5 or 17 days, or 3 times a week for 7 weeks).[1][2][5]

Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of CDN1163 on glucose metabolism.

Protocol:

Fast the mice overnight (typically 12-16 hours) with free access to water.

Administer CDN1163 or vehicle according to the study protocol.

At a designated time point after the final treatment, measure the baseline blood glucose level

(t=0) from the tail vein using a glucometer.

Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
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Measure blood glucose levels at specific time points after glucose administration (e.g., 15,

30, 60, 90, and 120 minutes).[1]

Blood samples can also be collected at baseline and at the final time point to measure serum

insulin levels.[1]

Assessment of Vascular Function
Objective: To evaluate the effect of CDN1163 on endothelial-dependent and -independent

vasorelaxation in aortic rings.

Protocol:

Euthanize the mouse and carefully excise the thoracic aorta.

Clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Ringer solution.

Cut the aorta into rings of approximately 2 mm in length.

Mount the aortic rings in an organ chamber filled with Krebs-Ringer solution, maintained at

37°C and gassed with 95% O2 and 5% CO2.

Allow the rings to equilibrate under a resting tension of 1.0 g for at least 60 minutes.

Pre-contract the aortic rings with L-phenylephrine.

Once a stable contraction is achieved, cumulatively add increasing concentrations of

acetylcholine (ACh) to assess endothelium-dependent relaxation.

In a separate set of experiments, after pre-contraction with L-phenylephrine, add increasing

concentrations of sodium nitroprusside (SNP) to assess endothelium-independent relaxation.

[1]

Record the changes in tension and express the relaxation as a percentage of the pre-

contraction induced by L-phenylephrine.
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Experimental Workflow for a Chronic CDN1163
Study
The following diagram illustrates a typical experimental workflow for a chronic study

investigating the effects of CDN1163 in a mouse model.

Start: Acclimatization of Mice

Randomize into Treatment Groups
(Vehicle vs. CDN1163)

Chronic CDN1163 Administration
(e.g., 17 days, i.p.)

Behavioral Testing
(e.g., Open Field, Morris Water Maze)

Metabolic Phenotyping
(e.g., OGTT, Body Weight)

Tissue Collection
(Brain, Liver, Muscle, etc.)

Biochemical & Molecular Analysis
(Western Blot, qPCR, etc.)

End: Data Analysis & Interpretation

Click to download full resolution via product page

Caption: A typical workflow for a chronic CDN1163 study in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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